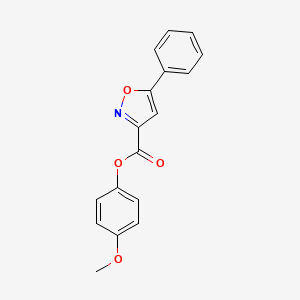

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate

Description

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate is an isoxazole derivative characterized by a phenyl group at position 5 of the isoxazole ring and a 4-methoxyphenyl ester at position 2. Isoxazoles are heterocyclic compounds with a nitrogen and oxygen atom in adjacent positions, widely studied for their biological activities, photophysical properties, and applications in materials science .

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(4-methoxyphenyl) 5-phenyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C17H13NO4/c1-20-13-7-9-14(10-8-13)21-17(19)15-11-16(22-18-15)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

MTRZWDNBBSSURH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Ethyl 5-Phenylisoxazole-3-Carboxylate

The most efficient route involves alkaline hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate. In a representative procedure, a solution of the ethyl ester (1.89 g, 8.70 mmol) in ethanol (30 mL) is treated with 2M NaOH (6.5 mL, 13.1 mmol) at room temperature. Completion within 5 minutes is confirmed by TLC, followed by acidification to pH 3–4 using 0.5M HCl. Extraction with ethyl acetate and subsequent drying yield the carboxylic acid as a white solid (1.54 g, 94%). This method is favored for its rapid reaction time and high yield.

Alternative Synthesis via Bromination and Suzuki Coupling

A modified approach reported in involves bromination of methyl 5-phenylisoxazole-3-carboxylate to generate 4-bromo-5-phenylisoxazole-3-carboxylate. Subsequent Suzuki coupling with aryl boronic acids introduces substituents at the 4-position of the isoxazole ring. While this method is versatile for generating diverse diarylisoxazoles, it is less directly applicable to the target compound, which lacks substitution at the 4-position.

Esterification to this compound

The final step entails esterification of 5-phenylisoxazole-3-carboxylic acid with 4-methoxyphenol. Two principal strategies are proposed based on analogous reactions in the literature:

Acid Chloride-Mediated Esterification

-

Formation of Acid Chloride : The carboxylic acid (1.08 mmol) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

-

Esterification : The acyl chloride is reacted with 4-methoxyphenol (1.2 equiv) in the presence of pyridine (1.5 equiv) as a base. The mixture is stirred at 0–5°C for 1 hour, followed by room temperature for 12 hours. Workup involves washing with dilute HCl, drying, and recrystallization from light petroleum/EtOAc.

Coupling Agent-Assisted Esterification

A milder alternative employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The carboxylic acid (1.0 equiv), 4-methoxyphenol (1.2 equiv), and DCC (1.5 equiv) are dissolved in dry dichloromethane. DMAP (0.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours. Precipitated dicyclohexylurea is filtered, and the crude product is purified via column chromatography.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Acid Chloride Method | Coupling Agent Method |

|---|---|---|

| Temperature | 0–25°C | 25°C |

| Reaction Time | 13 hours | 24 hours |

| Base/Catalyst | Pyridine | DMAP |

| Solvent | Dichloromethane | Dichloromethane |

| Typical Yield | 70–85% | 65–80% |

The acid chloride method offers higher yields but requires stringent moisture control. In contrast, coupling agents provide better functional group tolerance, albeit at a higher cost.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders, owing to their neuroprotective properties. Research indicates that compounds derived from this structure can inhibit specific enzymes associated with diseases such as multidrug-resistant tuberculosis and cancer.

Case Study: Antitubercular Activity

A study highlighted the design of selective inhibitors targeting MptpB, a phosphatase linked to Mycobacterium tuberculosis. Compounds based on isoxazole frameworks, including those related to this compound, demonstrated significant inhibitory activity, with some showing IC50 values as low as 0.4 μM against resistant strains of tuberculosis .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals. It contributes to the development of pesticides and herbicides that are more environmentally friendly. The compound's structural features allow for modifications that enhance the efficacy and safety profiles of agricultural products.

Research Insights

The use of isoxazole derivatives in agrochemical formulations has been linked to improved pest resistance and reduced toxicity to non-target organisms, promoting sustainable agricultural practices .

Material Science

The compound is also explored for its potential in material science, particularly in creating advanced materials like polymers and coatings. These materials benefit from the unique properties imparted by the isoxazole ring system, which can enhance durability and resistance to environmental degradation.

Material Properties

Research has shown that incorporating isoxazole derivatives into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying substances. Its ability to form stable complexes with various analytes aids researchers in toxicology and environmental science.

Analytical Applications

Studies have demonstrated the effectiveness of isoxazole derivatives in chromatographic techniques, enhancing sensitivity and selectivity in detecting pollutants and biological markers .

Biochemical Research

The interactions of this compound with biological systems are a focal point of biochemical research. Investigations into its effects on enzyme mechanisms provide insights into potential therapeutic targets for various diseases.

Biochemical Studies

Research indicates that this compound can modulate enzyme activity, influencing pathways involved in inflammation and cancer progression, thus presenting opportunities for therapeutic intervention .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit

Biological Activity

4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with phenyl and methoxy groups, which contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A study showed that related compounds demonstrated potent antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) in the micromolar range .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors:

- Xanthine Oxidase Inhibition : Similar isoxazole derivatives have shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced uric acid levels, which is beneficial in conditions like gout .

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways .

Study on Antimicrobial Efficacy

A recent study conducted in vitro tests on the efficacy of various isoxazole derivatives against resistant bacterial strains. The results indicated that modifications at the phenyl position significantly enhanced antimicrobial potency. For instance, the introduction of electron-withdrawing groups increased the activity against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

In vivo studies using animal models have shown that treatment with related compounds resulted in a significant reduction of inflammatory markers and improved outcomes in models of induced inflammation .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs differ in substituents on the isoxazole ring and the ester group. For example:

- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate : Substitutes the 4-methoxyphenyl ester with an ethyl group, reducing steric bulk and electron-donating effects .

- Ethyl 5-phenylisoxazole-3-carboxylate : Lacks the methoxy group on the phenyl ring, diminishing electron-donating effects .

The 4-methoxyphenyl group in the target compound enhances π-electron delocalization and intramolecular charge transfer (ICT), as observed in related quinazoline derivatives .

Physical and Chemical Properties

Key Research Findings

- Planarity and Crystal Packing: The target compound’s near-planar structure (r.m.s. deviation <0.029 Å) is stabilized by intramolecular N–H⋯O hydrogen bonds, similar to methyl 4-amino-3-methoxyisoxazole-5-carboxylate .

- Solvent-Dependent Emission : Methoxy-substituted derivatives show solvent-polarity-dependent emission maxima, suggesting applications in optoelectronics .

- SAR Insights : Substituents at position 5 (phenyl vs. methyl) significantly influence steric effects and binding affinity in enzyme inhibition studies .

Q & A

Q. What are the standard synthetic routes for 4-Methoxyphenyl 5-phenylisoxazole-3-carboxylate, and how is structural confirmation achieved?

The compound is typically synthesized via cyclocondensation of precursors like β-diketones or via [3+2] cycloaddition reactions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular structure and purity. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and conformation .

Q. What safety protocols should be followed when handling this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE), including nitrile gloves and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation by working in a fume hood .

Q. How can hygroscopicity challenges be mitigated during storage?

Use desiccants (e.g., silica gel) in storage containers and maintain inert atmospheres (argon or nitrogen) to prevent moisture absorption. Monitor humidity levels with hygrometers .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in crystallographic refinement of this compound?

SHELXL refines structures using least-squares minimization against diffraction data. For disordered regions, apply restraints (e.g., DFIX, ISOR) to stabilize refinement. Validate using R-factors, electron density maps, and the CheckCIF tool to address alerts (e.g., missed symmetry, over-constrained parameters) .

Q. What strategies address contradictions in bioactivity data across studies?

Conduct structure-activity relationship (SAR) studies to isolate functional group contributions. For example, modify the 4-methoxyphenyl or isoxazole carboxylate moieties and compare bioactivity via in vitro assays (e.g., enzyme inhibition). Cross-validate using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can hydrogen-bonding networks be systematically analyzed in its crystal lattice?

Use graph-set analysis (Etter’s notation) to categorize hydrogen bonds into patterns like chains (C), rings (R), or intramolecular (S). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines hydrogen atom positions via riding models or neutron diffraction data .

Q. What experimental designs optimize synthetic yield while minimizing by-products?

Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity. Monitor reaction progress via TLC or inline FTIR, and purify using preparative HPLC .

Q. How to resolve discrepancies between computational docking predictions and experimental bioassay results?

Re-evaluate docking parameters (force fields, solvation models) and validate binding poses via molecular dynamics (MD) simulations. Perform mutagenesis studies on target proteins to confirm critical interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.